1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl-
Overview
Description
1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Involved Solvothermal Interconversions
The compound "1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl-" (referred to as L1) has been utilized in metal-involved solvothermal interconversions. Under varying conditions, L1 undergoes reversible conversions in the presence of certain metal salts, leading to the formation of various crystalline materials with interesting supramolecular architectures (Li, Zhao, Chen, Yu, & Du, 2010).
Coordination Complexes in Chemistry
L1 has been used to create distinct CdII and CoII thiocyanate coordination complexes. The choice of metal ions significantly impacts the supramolecular assembly of these complexes, demonstrating L1's role in influencing the structure of coordination arrays and hydrogen-bonded networks (Du, Li, & Guo, 2006).
Synthesis and Antitumor Activity
L1 derivatives have been synthesized and investigated for their potential antitumor activity. The compounds show promise as bioactive moieties with the ability to traverse cell wall barriers, enhancing their effectiveness in inhibiting cancer cell proliferation (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, & Tamm, 2016).
Antimycobacterial Activity
Compounds derived from L1 have been explored for their antimycobacterial activity against Mycobacterium tuberculosis. These derivatives exhibit varying degrees of potency, offering insights into the development of new therapeutic agents (Gezginci, Martin, & Franzblau, 2001).
Cytotoxic Metal Complexes
L1-based N-heterocyclic carbenes have been synthesized and assessed for their cytotoxic effects against human tumor cell lines. Gold(I) complexes linked to L1 derivatives show significant potency and tumor selectivity, indicating their potential in cancer therapy (Maftei, 2018).
Computational and Pharmacological Evaluation
The computational and pharmacological potentials of L1 derivatives have been explored for their actions in toxicity assessment, tumor inhibition, and anti-inflammatory effects. These studies provide valuable insights into the biological activities of these compounds (Faheem, 2018).
Synthesis of Derivatives and Biological Activity
The synthesis of L1 derivatives and their biological activities, particularly in the realm of antimicrobial and antifungal agents, has been a subject of significant research. These derivatives have been shown to exhibit activities comparable to established drugs, indicating their potential for therapeutic applications (Kalhor, Mobinikhaledi, Dadras, & Tohidpour, 2011).
Properties
IUPAC Name |
3-pyrazin-2-yl-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6-9-5(10-12-6)4-3-7-1-2-8-4/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYSDVMPAXWPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150709 | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114347-13-6 | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114347136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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